molecular formula C9F10 B1337006 Perfluoroindan CAS No. 1736-47-6

Perfluoroindan

Cat. No. B1337006
CAS RN: 1736-47-6
M. Wt: 298.08 g/mol
InChI Key: CMBKOSTZCGEKQA-UHFFFAOYSA-N
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Description

Perfluoroindan is a compound that is part of a broader class of perfluorinated compounds, which are characterized by having all the hydrogen atoms replaced with fluorine atoms. These compounds are known for their unique properties, such as high thermal stability and chemical inertness, which make them of interest in various applications, including chemical biology and materials science .

Synthesis Analysis

The synthesis of perfluoroindan has been achieved through the copyrolysis of pentafluorosubstituted derivatives of benzene with sources of difluorocarbene, resulting in high yields of perfluoroindan. This process occurs in a flow system at temperatures ranging from 600 to 700°C. The reactions also produce perfluorinated methylindanes and perfluorocoumaran among other compounds .

Molecular Structure Analysis

Perfluoroindan's molecular structure has been further manipulated to create derivatives such as perfluoro-1-phenylindan. This derivative was synthesized from perfluoroindan and pentafluorobenzene using antimony pentafluoride (SbF5) as a reagent. The molecular structure of perfluoroindan allows for such transformations, leading to the formation of various perfluorinated compounds with different skeletal structures .

Chemical Reactions Analysis

Perfluoroindan undergoes several chemical reactions, including transformations under the action of antimony pentafluoride. For instance, perfluoro-1-phenylindan reacts with SbF5 and HF to yield a mixture of perfluorinated compounds, including 9-methylfluorene and octahydroanthracene derivatives. These reactions demonstrate the reactivity of perfluoroindan in the presence of strong fluorinating agents .

Physical and Chemical Properties Analysis

Perfluoroindan, like other perfluorocarbons, exhibits properties such as low surface energy, low friction coefficients, and strong incompatibility with conventional hydrocarbon-based polymers. These properties are a result of the perfluorinated structure, which imparts a high degree of chemical and thermal stability to the compound. The unique characteristics of perfluoroindan and its derivatives make them suitable for applications that require materials with exceptional stability and inertness .

Scientific Research Applications

Thermolytic Reactions and Compound Formation

  • Perfluoroindan is produced through the thermolytic reactions of polyfluoroaromatic compounds. Studies have demonstrated that when compounds like C6F5X (where X = OH, OCH3, SH, NH2) undergo copyrolysis with sources of difluorocarbene (CF2 CF2, CHClF2, etc.), perfluoroindan is formed in high yield, along with other compounds such as perfluorinated methylindanes and perfluorocoumaran (Malyuta, Platonov, Furin, & Yakobson, 1975).

Chemical Transformations and Stability

  • Research on perfluoroindan-1-one and perfluoroindan-1,3-dione reveals their formation in reactions with SiO2/SbF5. These compounds undergo transformations under certain conditions, indicating their potential for further chemical applications (Zonov, Karpov, & Platonov, 2005).
  • Another study focused on the skeletal transformations of perfluoro-1-phenylindan, highlighting its reactivity and the variety of perfluorinated compounds it can produce under specific conditions (Karpov, Mezhenkova, Platonov, & Sinyakov, 2001).

Applications in Fuel Cells

  • Perfluoroindan derivatives, particularly perfluorosulfonic acid membranes, have been studied for their use in proton-exchange membrane fuel cells. These membranes act as effective proton transport mediums and separators, essential components in fuel cell technology (Eisman, 1990).

Environmental Considerations

  • The broader category of per- and polyfluoroalkyl substances (PFASs), which includes perfluoroindan, has been extensively researched. Studies indicate concerns about the persistence of these compounds in the environment and their potential impact on human health and ecosystems. This has led to calls for more comprehensive research and regulation of PFASs (Wang, DeWitt, Higgins, & Cousins, 2017).

Future Directions

The future directions in the study of Perfluoroindan and similar compounds could involve addressing critical data gaps and developing a better understanding of their exposures .

properties

IUPAC Name

1,1,2,2,3,3,4,5,6,7-decafluoroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBKOSTZCGEKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430859
Record name Perfluoroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoroindan

CAS RN

1736-47-6
Record name 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1736-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluoroindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
YV Zonov, VM Karpov, VE Platonov - Journal of fluorine chemistry, 2005 - Elsevier
… This work describes the reactions of perfluoroindan (1) with SiO 2 and with a glass in an SbF 5 medium and transformations of perfluoroindan-1-one (2) and perfluoroindan-1,3-dione (3…
Number of citations: 22 www.sciencedirect.com
NG Malyuta, VE Platonov, GG Furin, GG Yakobson - Tetrahedron, 1975 - Elsevier
… flow system at 600–700 is shown to give perfluoroindan in high yield. Perfluorinated methylindanes, … The participation of the perfluorobenzyl radical in the formation of perfluoroindan …
Number of citations: 32 www.sciencedirect.com
YV Zonov, VM Karpov, VE Platonov… - Journal of fluorine …, 2006 - Elsevier
… Thus, perfluoroindan-1-one (1) heated with SbF 5 and then treated with water, gives … with the products of ketone 1 disproportionation–perfluoroindan and perfluoroindan-1,3-dione (2). …
Number of citations: 19 www.sciencedirect.com
YV Zonov, VM Karpov, TV Mezhenkova… - Journal of Fluorine …, 2018 - Elsevier
… We have found that perfluoroindan (1) and a number of its … Indan 1 adds two CO molecules to form perfluoroindan-1,1-… , compound 2 is transformed into dimethyl perfluoroindan-1,1-…
Number of citations: 8 www.sciencedirect.com
VE PLATONOV - Chemistry for Sustainable Development, 2004 - sibran.ru
… Data on co-pyrolysis of chloropentafluorobenzene with PTFE generating perfluoromethylbenzenes, chloroperfluoromethylbenzenes, and perfluoroindan are considered. …
Number of citations: 2 www.sibran.ru
YV Zonov, VM Karpov, VE Platonov - Mendeleev Communications, 2006 - Elsevier
… When heated with HF–SbF5, perfluoroindan-1-one is converted into perfluoroindan, whereas perfluoroindan-1,3-dione isomerises into perfluoro-3-methylenephthalide. … The heating of …
Number of citations: 4 www.sciencedirect.com
VE Platonov, VP Gatilova, KV Dvornikova… - Bulletin of the Academy …, 1974 - Springer
While studying the formation of perfluoroindan by the copyrolysis of pentafluorophenol (I) with tetrafluoroethylene the theory was expressed that the perfluorobenzyl radical is generated …
Number of citations: 3 link.springer.com
YV Zonov, VM Karpov, VE Platonov - Journal of Fluorine Chemistry, 2007 - Elsevier
… On the other hand, we have found that perfluoroindan reacts with SiO 2 /SbF 5 to give perfluoroindan-1-one in a good yield. The latter under the action of SbF 5 undergoes five-…
Number of citations: 25 www.sciencedirect.com
IA Os' kina, VI Krasnov, IY Bagryanskaya… - Russian Journal of …, 2022 - Springer
… oximes were reacted with perfluoroindan-5-carbaldehyde in … in the aromatic ring of perfluoroindan moiety by the action of … 6-fluorine atom in the perfluoroindan moiety is replaced by …
Number of citations: 0 link.springer.com
VM Karpov, TV Mezhenkova, VE Platonov… - Journal of Fluorine …, 2001 - Elsevier
Perfluoro-1-phenylindan (1) was obtained from perfluoroindan and pentafluorobenzene in the presence of SbF 5 . Compound 1 heated with antimony pentafluoride at 170C and then …
Number of citations: 41 www.sciencedirect.com

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